molecular formula C10H15NS B099280 4-Picoline, 3-(tert-butylthio)- CAS No. 18794-37-1

4-Picoline, 3-(tert-butylthio)-

Cat. No. B099280
CAS RN: 18794-37-1
M. Wt: 181.3 g/mol
InChI Key: WPQGKFHEPSYERL-UHFFFAOYSA-N
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Description

4-Picoline, 3-(tert-butylthio)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridine family and has a molecular formula of C10H13NS.

Scientific Research Applications

4-Picoline, 3-(tert-butylthio)- has several potential applications in scientific research. One of the most significant applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of other compounds. This compound can also be used as a ligand in coordination chemistry and as a reagent in organic transformations.

Mechanism Of Action

The mechanism of action of 4-Picoline, 3-(tert-butylthio)- is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the thiol group. The compound can also form coordination complexes with metal ions, which can influence its reactivity.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 4-Picoline, 3-(tert-butylthio)-. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity towards mammalian cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Picoline, 3-(tert-butylthio)- is its versatility in organic synthesis. The compound can be used as a building block for the synthesis of other compounds and as a reagent in organic transformations. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on 4-Picoline, 3-(tert-butylthio)-. One possible direction is to explore its potential applications in coordination chemistry and catalysis. Another direction is to investigate the mechanism of action of the compound in more detail to gain a better understanding of its reactivity. Additionally, further research can be conducted to improve the yield and purity of the compound during synthesis.
Conclusion
In conclusion, 4-Picoline, 3-(tert-butylthio)- is a versatile compound with several potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to new discoveries and applications in various fields.

Synthesis Methods

The synthesis of 4-Picoline, 3-(tert-butylthio)- involves the reaction of 4-picoline with tert-butylthiol in the presence of a catalyst. This reaction results in the formation of the desired product with a yield of approximately 80%. The reaction conditions, such as temperature, pressure, and catalyst type, can be optimized to improve the yield and purity of the product.

properties

CAS RN

18794-37-1

Product Name

4-Picoline, 3-(tert-butylthio)-

Molecular Formula

C10H15NS

Molecular Weight

181.3 g/mol

IUPAC Name

3-tert-butylsulfanyl-4-methylpyridine

InChI

InChI=1S/C10H15NS/c1-8-5-6-11-7-9(8)12-10(2,3)4/h5-7H,1-4H3

InChI Key

WPQGKFHEPSYERL-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)SC(C)(C)C

Canonical SMILES

CC1=C(C=NC=C1)SC(C)(C)C

Origin of Product

United States

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